6-Amino-4-(2,5-dimethoxyphenyl)-3-(pyridin-4-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-AMINO-4-(2,5-DIMETHOXYPHENYL)-3-(PYRIDIN-4-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE is a complex organic compound that belongs to the class of pyranopyrazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyran ring fused with a pyrazole ring, along with various functional groups such as amino, dimethoxyphenyl, pyridinyl, and carbonitrile.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-AMINO-4-(2,5-DIMETHOXYPHENYL)-3-(PYRIDIN-4-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2,5-dimethoxybenzaldehyde with pyridine-4-carboxaldehyde in the presence of a suitable catalyst to form an intermediate. This intermediate is then reacted with hydrazine hydrate and malononitrile under reflux conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
6-AMINO-4-(2,5-DIMETHOXYPHENYL)-3-(PYRIDIN-4-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Biology: It is used as a probe to study various biological processes and molecular interactions.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 6-AMINO-4-(2,5-DIMETHOXYPHENYL)-3-(PYRIDIN-4-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity may be mediated through the inhibition of pro-inflammatory enzymes and cytokines. The compound’s antimicrobial effects could be due to its ability to disrupt microbial cell membranes or interfere with essential metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
4-AMINO-3-(2,5-DIMETHOXYPHENYL)-1H-PYRAZOLE-5-CARBONITRILE: Similar structure but lacks the pyridinyl and pyrano rings.
6-AMINO-4-(2,5-DIMETHOXYPHENYL)-3-(PYRIDIN-4-YL)-1H-PYRANO[2,3-C]PYRAZOLE: Similar structure but lacks the carbonitrile group.
Uniqueness
6-AMINO-4-(2,5-DIMETHOXYPHENYL)-3-(PYRIDIN-4-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE is unique due to the presence of multiple functional groups and fused ring systems, which contribute to its diverse biological activities and potential applications. The combination of amino, dimethoxyphenyl, pyridinyl, and carbonitrile groups in a single molecule provides a versatile scaffold for the development of new compounds with enhanced properties.
Properties
Molecular Formula |
C20H17N5O3 |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
6-amino-4-(2,5-dimethoxyphenyl)-3-pyridin-4-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C20H17N5O3/c1-26-12-3-4-15(27-2)13(9-12)16-14(10-21)19(22)28-20-17(16)18(24-25-20)11-5-7-23-8-6-11/h3-9,16H,22H2,1-2H3,(H,24,25) |
InChI Key |
RIPJWWAAMSOOIX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2C(=C(OC3=NNC(=C23)C4=CC=NC=C4)N)C#N |
Origin of Product |
United States |
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